molecular formula C21H23ClN4O4 B15021379 (3Z)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide

(3Z)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide

Cat. No.: B15021379
M. Wt: 430.9 g/mol
InChI Key: ITVNLUZUEKQURS-MXAYSNPKSA-N
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Description

(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-ETHOXYPHENYL)BUTANAMIDE is a complex organic compound with a unique structure that includes a chlorinated aromatic ring, an ethoxyphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-ETHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated aromatic ring and the ethoxyphenyl group. These intermediates are then coupled through a series of reactions that may include amide bond formation, carbamoylation, and formamidation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production typically emphasizes efficiency, scalability, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-ETHOXYPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-ETHOXYPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-ETHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-METHOXYPHENYL)BUTANAMIDE
  • (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-HYDROXYPHENYL)BUTANAMIDE

Uniqueness

Compared to similar compounds, (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-ETHOXYPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C21H23ClN4O4

Molecular Weight

430.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(Z)-[4-(4-ethoxyanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C21H23ClN4O4/c1-4-30-16-10-8-15(9-11-16)23-19(27)12-13(2)25-26-21(29)20(28)24-18-7-5-6-17(22)14(18)3/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,28)(H,26,29)/b25-13-

InChI Key

ITVNLUZUEKQURS-MXAYSNPKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C/C(=N\NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)/C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)C

Origin of Product

United States

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